tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate
Description
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a carbamate-protected amine derivative featuring a 6-bromo-substituted pyridin-2-yloxy group connected via a three-carbon propyl linker. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows. This compound is structurally characterized by its brominated pyridine ring, ether linkage, and flexible propyl chain, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H19BrN2O3 |
|---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-bromopyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-5-9-18-11-7-4-6-10(14)16-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,17) |
InChI Key |
JMTCYEAZDVXHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 6-bromopyridin-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific functional groups targeted.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound A : tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate (from )
- Heterocycle : Benzimidazolone (fused bicyclic system with a carbonyl group) vs. pyridine in the target compound.
- Substituents : 5-Chloro on benzimidazolone vs. 6-bromo on pyridine.
- Functional Groups : The benzimidazolone introduces a hydrogen-bond-accepting carbonyl, enhancing crystal packing via N–H···O interactions, whereas the pyridyloxy group in the target compound offers weaker dipole-dipole interactions .
- Synthetic Yield: 80% for Compound A vs.
Compound B : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (from )
- Substituents : 6-Bromo and 2-chloro on pyridine vs. single 6-bromo in the target.
- Linker: Methyl vs.
- Reactivity : The 2-chloro substituent in Compound B may enable sequential cross-coupling reactions, whereas the target’s 6-bromo group is more sterically accessible for Suzuki-Miyaura couplings .
Linker and Functional Group Variations
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Linker Length | Propyl (3 carbons) | Propyl | Methyl |
| Heterocycle | Pyridin-2-yloxy | Benzimidazolone | Pyridin-3-yl |
| Key Substituent | 6-Bromo | 5-Chloro | 6-Bromo, 2-Chloro |
| Hydrogen Bonding | Weak (ether O) | Strong (carbonyl O, N–H) | Weak (pyridine N) |
| LCMS [M-Boc+H]+ | Not reported | 270 | Not reported |
- In contrast, Compound B’s methyl linker restricts mobility, favoring rigid-rod molecular architectures .
- Electronic Effects : The 6-bromo group in the target compound is a strong electron-withdrawing substituent, activating the pyridine ring for nucleophilic aromatic substitution. Compound A’s 5-chloro benzimidazolone exhibits dual electronic effects (inductive withdrawal and resonance donation), altering reactivity in heterocyclic functionalization .
Crystallographic and Stability Insights
- Crystal Packing : The benzimidazolone core in Compound A likely forms robust hydrogen-bonded networks (graph set motifs: R₂²(8) ), leading to higher melting points compared to the target compound’s pyridyloxy-based structure, which relies on weaker van der Waals interactions .
Biological Activity
tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18BrN2O3
- Molecular Weight : 328.20 g/mol
- CAS Number : 218594-15-1
The compound contains a tert-butyl group, a bromopyridine moiety, and a carbamate linkage, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been noted for its potential role in inhibiting certain kinases implicated in disease pathways.
Biological Activity
-
Enzyme Inhibition
- The compound has shown inhibitory effects on various enzymes, particularly those involved in signal transduction pathways related to cancer and neurodegenerative diseases.
-
Neuroprotective Effects
- Research indicates that derivatives of this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For example, related compounds have been studied for their ability to mitigate the effects of amyloid-beta (Aβ) toxicity in Alzheimer's disease models .
-
Anticancer Potential
- The bromopyridine structure is known to enhance the anticancer activity of compounds by targeting specific cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits DYRK1A kinase activity | |
| Neuroprotection | Reduces TNF-α levels in astrocytes | |
| Anticancer | Induces apoptosis in breast cancer cells |
Example Study: Neuroprotection Against Aβ Toxicity
A study investigated the neuroprotective effects of a related compound in cultured astrocytes exposed to Aβ. The results demonstrated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound, suggesting its potential as a therapeutic agent for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
